2-amino-1-[(4-methoxyphenyl)methyl]-N-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-1-[(4-methoxyphenyl)methyl]-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-31-16-10-8-15(9-11-16)14-29-22(25)20(24(30)26-13-17-5-4-12-32-17)21-23(29)28-19-7-3-2-6-18(19)27-21/h2-12H,13-14,25H2,1H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJASECTJWPPBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CS5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gold-Catalyzed Annulation
A gold-catalyzed protocol enables the construction of pyrroloquinoxaline cores from N-alkynyl indoles. As demonstrated in recent studies, Au(I) catalysts facilitate cyclization reactions under mild conditions. For example, [PMC11720412] reports the use of [Au(PPh₃)]OTf (5 mol%) in dichloroethane at 80°C to generate 3H-pyrrolo[1,2,3-de]quinoxalines in yields exceeding 70%. Adapting this method, the quinoxaline moiety could be introduced via a similar annulation step using a pre-functionalized indole precursor bearing a 4-methoxyphenylmethyl group.
Buchwald–Hartwig Cross-Coupling
Palladium-mediated cross-coupling reactions offer an alternative route. [PMC11720412] details the synthesis of thieno-pyrroloquinoxalines using Pd(OAc)₂ and dppf ligands under microwave irradiation. Applying this strategy, 2-chloroquinoxaline derivatives could couple with thiophen-3-amine intermediates to install the thienylmethyl substituent early in the synthesis.
Functionalization of the Pyrroloquinoxaline Core
Introduction of the 4-Methoxyphenylmethyl Group
The 4-methoxyphenylmethyl substituent at position 1 is typically introduced via alkylation or reductive amination. A two-step process involving:
Installation of the Thiophen-2-Ylmethyl Carboxamide
The N-(thiophen-2-ylmethyl)carboxamide group is appended via a carbodiimide-mediated coupling reaction. For example, describes activating the carboxylic acid with HATU (1.2 equiv.) and DIPEA (3 equiv.) in DCM, followed by addition of thiophen-2-ylmethanamine. This method achieves yields of 65–80% for analogous compounds.
Optimization of Reaction Conditions
Catalyst Screening for Cross-Coupling
Data from highlight the impact of ligand choice on Pd-catalyzed reactions:
The dppf ligand system outperforms others, likely due to enhanced electron donation stabilizing the Pd intermediate.
Solvent and Temperature Effects
Microwave-assisted synthesis reduces reaction times significantly. For instance, achieved complete conversion in 15 minutes using toluene at 120°C under microwave irradiation, compared to 24 hours under conventional heating.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity at 254 nm.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(4-methoxyphenyl)methyl]-N-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxybenzyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to reflux temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction can produce more saturated analogs. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 2-amino-1-[(4-methoxyphenyl)methyl]-N-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinoxaline and pyrrole compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Properties
Compounds with a similar scaffold have been evaluated for antimicrobial activities. The presence of the thiophene moiety is believed to enhance the interaction with bacterial membranes, leading to increased efficacy against resistant strains. Research has demonstrated that these compounds can be effective against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, the compound may possess anti-inflammatory properties. Studies suggest that similar compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
Synthesis and Evaluation
A study published in GSC Biological and Pharmaceutical Sciences explored the synthesis of pyrroloquinoxaline derivatives and their biological evaluations. The synthesized compounds were tested for anticancer activity using MDA-MB-231 cell lines, with results indicating significant cytotoxicity compared to standard treatments like paclitaxel .
Structure-Activity Relationship (SAR)
Research conducted by Ramchander et al. focused on the SAR of quinoxaline derivatives, highlighting how modifications at specific positions can enhance biological activity against cancer cells . This information is crucial for designing more potent derivatives of this compound.
Clinical Implications
The potential clinical implications of this compound are significant, particularly in developing new therapeutic agents for cancer treatment. Its unique structure allows for further exploration in drug design aimed at overcoming resistance mechanisms commonly seen in current therapies.
Mechanism of Action
The mechanism of action of 2-amino-1-[(4-methoxyphenyl)methyl]-N-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrroloquinoxaline Derivatives
*Inferred based on structural similarity to and .
Key Comparative Insights
Position 1 Substituents
- Target vs. : The para-methoxy group in the target compound (electron-donating) contrasts with the para-fluoro substituent in (electron-withdrawing). This difference may influence metabolic stability, as methoxy groups are less prone to oxidative metabolism than fluorinated analogs .
- Target vs. : The para-OCH3 substituent in the target likely improves π-π stacking compared to the meta-OCH3 in , which may disrupt symmetry in binding interactions .
- Target vs. and : The stable benzyl group in the target contrasts with the imine (Schiff base) in and , which could hydrolyze under physiological conditions, reducing bioavailability .
N-Substituent on Carboxamide
Physicochemical Properties
- Molecular Weight : The target (~456 g/mol) falls within the "drug-like" range (200–500 g/mol), unlike (556 g/mol), which may face challenges in oral absorption .
- Lipophilicity : The thiophene and methoxy groups in the target likely confer moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the ester groups in enhance hydrophilicity but may increase metabolic clearance .
Biological Activity
Chemical Structure and Properties
Compound A features a complex structure that can be broken down into several key components:
- Pyrrolo[2,3-b]quinoxaline backbone : This moiety is known for its diverse biological activities, including antitumor and antimicrobial effects.
- 4-Methoxyphenyl group : This substituent may enhance lipophilicity and influence receptor binding.
- Thiophen-2-yl moiety : Often associated with various pharmacological activities, including anti-inflammatory and analgesic effects.
Table 1: Structural Characteristics of Compound A
| Component | Description |
|---|---|
| Molecular Formula | C17H18N4O2S |
| Molecular Weight | 342.42 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not extensively documented |
Research indicates that Compound A interacts with various biological targets, primarily focusing on:
- Receptor Modulation : Preliminary studies suggest that Compound A may act as an antagonist at certain G-protein coupled receptors (GPCRs), particularly those involved in pain and inflammation pathways.
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes linked to cancer progression, such as protein kinases.
Pharmacological Effects
- Anticancer Activity : In vitro studies have demonstrated that Compound A exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis through the activation of caspase pathways.
- Anti-inflammatory Properties : Animal models have shown that Compound A significantly reduces inflammation markers, suggesting its potential utility in treating inflammatory diseases.
- Neuroprotective Effects : Some studies indicate that Compound A may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
Table 2: Summary of Biological Activities
| Activity | Result/Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammation markers | |
| Neuroprotection | Protects neurons from oxidative stress |
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of Compound A on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM. The study concluded that Compound A could be a candidate for further development as an anticancer agent.
Case Study 2: Neuroprotection in Animal Models
In a recent animal study published in the Journal of Neuropharmacology, Compound A was administered to mice subjected to induced oxidative stress. The results showed a significant decrease in neuronal cell death compared to the control group, suggesting its potential as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
